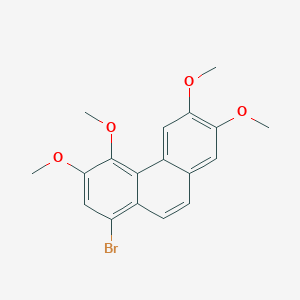
1-Bromo-3,4,6,7-tetramethoxyphenanthrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-3,4,6,7-tetramethoxyphenanthrene is an organic compound with the molecular formula C18H17BrO4 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and features bromine and methoxy functional groups
準備方法
1-Bromo-3,4,6,7-tetramethoxyphenanthrene can be synthesized through several methods. One common approach involves the bromination of 3,4,6,7-tetramethoxyphenanthrene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures, to ensure selective bromination at the desired position.
Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as column chromatography, can further enhance the efficiency of the production process.
化学反応の分析
1-Bromo-3,4,6,7-tetramethoxyphenanthrene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones or other oxidized derivatives. Reagents such as potassium permanganate or chromium trioxide are typically used for these reactions.
Reduction Reactions: The compound can be reduced to form dehalogenated or partially reduced products. Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 3,4,6,7-tetramethoxyphenanthrene, while oxidation with potassium permanganate can produce 3,4,6,7-tetramethoxyphenanthrene-9,10-quinone.
科学的研究の応用
1-Bromo-3,4,6,7-tetramethoxyphenanthrene has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology: The compound’s potential biological activity makes it a candidate for studies on its effects on various biological systems. It may be investigated for its potential as an anticancer or antimicrobial agent.
Medicine: Research into the compound’s pharmacological properties could lead to the development of new therapeutic agents. Its interactions with biological targets and pathways are of particular interest.
Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs).
作用機序
The mechanism of action of 1-Bromo-3,4,6,7-tetramethoxyphenanthrene depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes, receptors, or DNA. Its bromine and methoxy groups can influence its binding affinity and specificity for these targets, leading to various biological effects.
For example, in anticancer research, the compound may inhibit the activity of certain enzymes involved in cell proliferation or induce apoptosis in cancer cells. The exact molecular targets and pathways involved would depend on the specific context of the research.
類似化合物との比較
1-Bromo-3,4,6,7-tetramethoxyphenanthrene can be compared with other similar compounds, such as:
3,4,6,7-Tetramethoxyphenanthrene: This compound lacks the bromine atom and may exhibit different reactivity and biological activity.
1-Bromo-3,4,6,7-tetramethoxybenzene: This compound has a similar structure but with a benzene ring instead of a phenanthrene ring, leading to different chemical properties.
1-Bromo-3,5,7-triphenyladamantane: This compound features a different core structure (adamantane) and different substituents, resulting in distinct physical and chemical properties.
特性
CAS番号 |
890136-70-6 |
|---|---|
分子式 |
C18H17BrO4 |
分子量 |
377.2 g/mol |
IUPAC名 |
1-bromo-3,4,6,7-tetramethoxyphenanthrene |
InChI |
InChI=1S/C18H17BrO4/c1-20-14-7-10-5-6-11-13(19)9-16(22-3)18(23-4)17(11)12(10)8-15(14)21-2/h5-9H,1-4H3 |
InChIキー |
ZHBXEGGUVJIGGU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C2C=CC3=CC(=C(C=C3C2=C1OC)OC)OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[Benzyl(methyl)amino]-1-phenylheptan-3-one](/img/structure/B12615205.png)
![1-[3-[3-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B12615209.png)
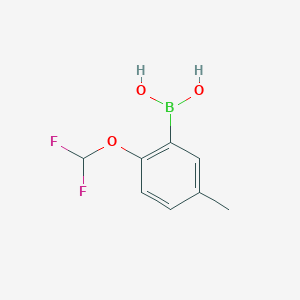
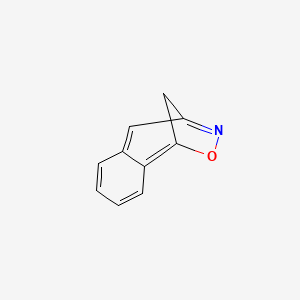

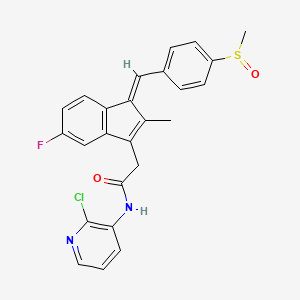
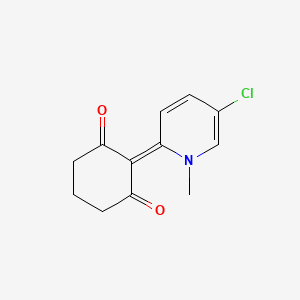
![N-(2-Aminoethyl)-4-[(4-fluorophenyl)methoxy]-2-methoxybenzamide](/img/structure/B12615253.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-[(2R)-2-pyrrolidinylmethyl]-](/img/structure/B12615256.png)
![3-{[([2,3'-Bipyridin]-4'-yl)amino]methyl}phenol](/img/structure/B12615263.png)
![1,3-Diphenyl-3-[2-(phenylsulfanyl)anilino]prop-2-en-1-one](/img/structure/B12615271.png)
![Benzoic acid, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester](/img/structure/B12615287.png)
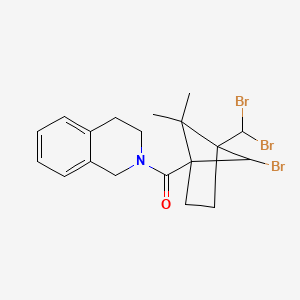
![4-(4'-Methyl[1,1'-biphenyl]-4-yl)butyl selenocyanate](/img/structure/B12615299.png)
